4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
4-Benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzyl, 3-chlorobenzyl, and isopropyl carboxamide substituent. Its molecular formula is C₂₈H₂₅ClN₄O₃, yielding a molecular weight of 500.98 g/mol.
Properties
IUPAC Name |
4-benzyl-2-[(3-chlorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O3/c1-17(2)29-24(34)20-11-12-22-23(14-20)33-26(31(25(22)35)15-18-7-4-3-5-8-18)30-32(27(33)36)16-19-9-6-10-21(28)13-19/h3-14,17H,15-16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNAAXZVIONFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family, which has garnered interest for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly focusing on antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a quinazoline moiety. The presence of various substituents on the benzyl groups may influence its biological activity significantly. The IUPAC name highlights its intricate design:
- IUPAC Name: this compound
This structural complexity is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds within the triazoloquinazoline class can exhibit significant antimicrobial properties. For instance:
Anticancer Activity
The anticancer potential of triazoloquinazolines has been explored extensively. Notably:
- Inhibition of Polo-like Kinase 1 (Plk1): This kinase is often overexpressed in cancers. Compounds targeting Plk1 have shown promise in inhibiting cancer cell proliferation. Studies indicate that triazoloquinazoline derivatives can selectively inhibit Plk1's non-catalytic polo-box domain (PBD), leading to reduced tumor growth in vitro and in vivo models .
Understanding how these compounds exert their effects is vital for therapeutic applications:
- Protein Interaction: The interactions of triazoloquinazolines with specific proteins involved in cell cycle regulation highlight their potential as targeted therapies. For example, molecular dynamics simulations have shown that these compounds can interact with Plk1 primarily through hydrophobic contacts .
Structure-Activity Relationships (SAR)
The effectiveness of the compound can be attributed to its structural features:
- Substituent Influence: Variations in substituents on the benzyl rings significantly affect biological activity. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish antimicrobial efficacy and cytotoxicity against cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity:
- Anticancer Research:
- Toxicity Assessment:
Scientific Research Applications
Structure and Composition
- Chemical Formula : C27H24ClN5O3
- Molecular Weight : 502.0 g/mol
- CAS Number : 1243037-22-0
The compound features a unique triazoloquinazoline scaffold, which is known for its diverse biological activities. The presence of the chlorobenzyl and isopropyl groups may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant anticancer properties. For instance:
- Inhibition of Polo-like Kinase 1 (Plk1) : This kinase is a critical regulator of cell division and is often overexpressed in cancers. Compounds targeting Plk1 have shown promise in preclinical models for various cancers .
- Cell Line Studies : Various synthesized derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating varying degrees of cytotoxicity and potential for further development as anticancer agents .
Anticonvulsant Properties
There is emerging evidence that similar triazoloquinazoline derivatives possess anticonvulsant activity. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against seizures induced by chemical agents like picrotoxin .
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Heterocycles similar to this compound have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic avenues for diseases characterized by chronic inflammation.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives in the presence of carbon disulfide.
- Cyclization with Quinazoline Derivatives : This step is crucial for establishing the core structure necessary for biological activity.
- Functionalization : Introduction of benzyl and chlorobenzyl groups to enhance solubility and bioactivity.
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of triazoloquinazoline exhibited significant antiproliferative effects against various cancer cell lines. The most active compounds were identified based on their IC50 values and were further analyzed for their mechanisms of action .
Study on Anticonvulsant Activity
A recent investigation into the anticonvulsant properties of triazole-based compounds showed promising results in animal models. The study highlighted the importance of specific substituents on the triazole ring for enhancing protective effects against seizures .
Comparison with Similar Compounds
4-(6-Fluoro-1,2-Benzisoxazol-3-yl)-1-[2-(2-Methyl-4-Oxo-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a]Pyrimidin-3-yl)-2H-Chromen-4-yl]-1H-1,2,4-Triazole-3-Carboxamide
- Key Substituents : A fluoro-benzisoxazolyl group at position 4 and a pyrido-pyrimidinyl-chromenyl moiety at position 1.
- Molecular Weight : Estimated at ~600 g/mol (exact data unavailable).
- Differentiation : The fluorine atom and pyrido-pyrimidine system may enhance π-π stacking interactions with biological targets compared to the target compound’s chlorobenzyl group. However, the reduced lipophilicity of fluorine (vs. chlorine) could lower membrane permeability .
Triazoloquinazoline Derivatives with Simple Alkyl Groups
- Example : Unsubstituted triazoloquinazoline with methyl or ethyl carboxamide groups.
- Differentiation : The absence of halogenated or bulky substituents in simpler analogs typically results in lower binding affinity and metabolic stability, highlighting the target compound’s optimized design for target engagement .
Functional and Pharmacological Implications
Research Findings and Hypotheses
- Chlorine vs. Fluorine : The 3-chlorobenzyl group in the target compound may confer stronger electron-withdrawing effects than fluorine, altering charge distribution and hydrogen-bonding capacity at target sites .
- Carboxamide Flexibility : The isopropyl group in the target compound’s carboxamide moiety could improve steric shielding, reducing off-target interactions compared to smaller alkyl groups in simpler analogs .
- Triazoloquinazoline Core : The fused triazole and quinazoline rings provide a rigid scaffold for binding ATP pockets in kinases, a feature shared across both compounds but modulated by substituent chemistry .
Q & A
Q. Q1. What are the key synthetic strategies for preparing this triazoloquinazoline derivative?
A1. The compound is synthesized via a multi-step route:
Cyclization : React 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyldiimidazole (CDI) to form the triazoloquinazoline core.
Alkylation : Treat the intermediate with N-(tert-butyl)-2-chloroacetamide under reflux conditions to introduce the 3-chlorobenzyl substituent .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm product purity using HPLC (>95%) .
Q. Q2. How can researchers validate the structural integrity of this compound?
A2. Employ a combination of spectral and analytical techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons in the 7.0–8.5 ppm range) .
- LC-MS : Verify molecular weight (expected [M+H]+ at m/z ~550) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N content aligns with theoretical values (e.g., C: ~62%, H: ~4.5%, N: ~15%) .
Advanced Research Questions
Q. Q3. How can contradictory yield data in synthetic protocols be resolved?
A3. Discrepancies in reported yields (e.g., 35% vs. 91% in similar triazoloquinazoline syntheses) arise from:
- Reaction Conditions : Optimize temperature (e.g., 80–100°C for alkylation) and solvent polarity (DMF enhances nucleophilicity of intermediates) .
- By-Product Management : Use preparative HPLC to isolate by-products (e.g., unreacted intermediates or dimerized species) and adjust stoichiometry .
Example : In , reducing Zn dust quantity from 2.0 eq. to 1.2 eq. minimized side reactions, improving yield from 35% to 75% .
Q. Q4. What methodologies are recommended for evaluating antimicrobial activity of this compound?
A4. Follow standardized protocols:
Microbial Strains : Test against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231) .
Assay Design :
- Use Müller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.
- Prepare compound solutions in DMSO (final concentration ≤1% v/v to avoid solvent toxicity).
Controls : Include ciprofloxacin (bacteria) and ketoconazole (fungi) as reference agents.
Data Interpretation : Report MIC (Minimum Inhibitory Concentration) values and compare with structurally related derivatives (e.g., benzofuran-carbohydrazide analogs in ) .
Q. Q5. How can researchers address challenges in characterizing hygroscopic intermediates?
A5. Hygroscopic intermediates (e.g., tert-butylaminoacetamide derivatives) require:
- Handling : Conduct reactions under inert atmosphere (N2/Ar) and use anhydrous solvents (e.g., THF, DMF).
- Storage : Store intermediates in vacuum-sealed desiccators with silica gel.
- Analytical Adjustments : For NMR, dissolve samples in deuterated DMSO-d6 to minimize water interference .
Experimental Design & Optimization
Q. Q6. What statistical models are suitable for optimizing reaction parameters?
A6. Apply Design of Experiments (DoE) frameworks:
- Factors : Vary temperature (60–120°C), catalyst loading (0.5–2.0 eq.), and reaction time (4–24 hrs).
- Response Variables : Track yield, purity (HPLC), and by-product formation.
- Software Tools : Use JMP or Minitab for multivariate analysis.
Case Study : In , a Central Composite Design (CCD) improved diazomethane synthesis efficiency by 40% by identifying optimal flow rates and reagent ratios .
Q. Q7. How can structural ambiguities in NMR spectra be resolved?
A7. Use advanced techniques:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., benzyl vs. aromatic protons) and confirm carbon-proton correlations .
- Dynamic NMR : Analyze rotational barriers of hindered substituents (e.g., isopropyl groups) at variable temperatures .
Example : In , HSQC confirmed the coupling between C-8 carbonyl (δ 165 ppm) and the adjacent NH proton (δ 10.2 ppm) .
Data Contradiction & Reproducibility
Q. Q8. How should researchers address discrepancies in biological activity data across studies?
A8. Potential causes and solutions:
Q. Q9. What strategies ensure reproducibility in multi-step syntheses?
A9. Implement:
- Strict Stoichiometry : Calibrate balances and use freshly distilled solvents.
- Reagent Quality : Source CDI and alkylating agents from suppliers with ≥99% purity (e.g., Sigma-Aldrich).
- Protocol Documentation : Publish detailed spectral data (e.g., NMR shifts, LC-MS traces) for peer validation .
Advanced Characterization
Q. Q10. How can computational methods aid in understanding structure-activity relationships (SAR)?
A10. Combine:
- Molecular Docking : Predict binding affinity to microbial targets (e.g., C. albicans CYP51) using AutoDock Vina.
- QSAR Models : Corrogate substituent electronic properties (Hammett σ values) with MIC data .
Example : In , electron-withdrawing groups (e.g., -Br at position 6) enhanced antifungal activity by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
